3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of fluorinated pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common method includes the use of fluorinated building blocks such as 3-fluoropyrrolidine and 5-fluoro-6-phenylpyrimidine. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This can result in various therapeutic effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyrrolidine: A simpler fluorinated pyrrolidine derivative used in similar applications.
5-Fluoro-6-phenylpyrimidine: A precursor in the synthesis of the target compound with similar biological activities.
Uniqueness
3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide is unique due to its dual fluorination and the presence of both pyrrolidine and pyrimidine rings. This structural combination enhances its biological activity and makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C15H14F2N4O |
---|---|
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
3-fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H14F2N4O/c16-11-12(10-4-2-1-3-5-10)19-9-20-13(11)21-7-6-15(17,8-21)14(18)22/h1-5,9H,6-8H2,(H2,18,22) |
InChI-Schlüssel |
DGNVAJVRKYTNGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.